Cas no 114745-45-8 (Ethyl cis-2-Aminocyclopentanecarboxylate)
Ethyl cis-2-Aminocyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Ethyl cis-2-Aminocyclopentanecarboxylate
- ethyl cis-2-amino-1-cyclopentanecarboxylate
- AB50600
- cis-2-Amino-cyclopentanecarboxylic acid ethyl ester
- AC1MBG39
- ethyl (2S,1R)-2-aminocyclopentanecarboxylate
- cis ethyl 2-aminocyclopentanecarboxylate
- CTK4A8881
- SureCN335461
- ethyl cis-2-amino-1-cyclopentane-carboxylate
- AG-D-35212
- Ethyl cis-?2-?aminocyclopentanecar?boxylate
- (1R,2S)-ethyl 2-aminocyclopentanecarboxylate
- MFCD18374515
- CIS-ETHYL 2-AMINOCYCLOPENTANECARBOXYLATE
- SCHEMBL335461
- CS-0311151
- EN300-6878155
- rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- AGCJYTRMZBPEEO-RQJHMYQMSA-N
- Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R,2S)-rel-
- EN300-247017
- rel-(1R,2S)-Ethyl 2-aminocyclopentanecarboxylate
- 197916-36-2
- Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R-cis)-
- DB-361852
- Ethylcis-2-Aminocyclopentanecarboxylate
- A894135
- A880005
- (1R,2S)-2-AMINO-CYCLOPENTANECARBOXYLIC ACID ETHYL ESTER
- Ethyl (1R pound not2S)-2-Aminocyclopentanecarboxylate
- Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1R-cis)- (9CI)
- MFCD09475430
- 114745-45-8
- AKOS024438627
- AS-31638
- Cyclopentanecarboxylic acid,2-amino-,ethyl ester,(1r-cis)-(9ci)
- Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
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- MDL: MFCD09475430
- Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
- InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
- SMILES: O(CC)C([C@@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.045±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 213.4±33.0 ºC (760 Torr),
- Flash Point: 82.5±22.9 ºC,
- Solubility: Slightly soluble (22 g/l) (25 º C),
- PSA: 52.32000
- LogP: 1.37720
Ethyl cis-2-Aminocyclopentanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB213009-250 mg |
cis-2-Amino-cyclopentanecarboxylic acid ethyl ester, 95%; . |
114745-45-8 | 95% | 250mg |
€322.80 | 2023-06-23 | |
| abcr | AB213009-1 g |
cis-2-Amino-cyclopentanecarboxylic acid ethyl ester, 95%; . |
114745-45-8 | 95% | 1g |
€798.40 | 2023-06-23 | |
| Apollo Scientific | OR923247-250mg |
Ethyl cis-2-aminocyclopentanecarboxylate |
114745-45-8 | 95% | 250mg |
£225.00 | 2023-08-31 | |
| Apollo Scientific | OR923247-1g |
Ethyl cis-2-aminocyclopentanecarboxylate |
114745-45-8 | 95% | 1g |
£495.00 | 2023-08-31 | |
| Chemenu | CM315674-5g |
Ethyl cis-2-aminocyclopentanecarboxylate |
114745-45-8 | 95% | 5g |
$823 | 2023-01-19 | |
| eNovation Chemicals LLC | D375493-1g |
Ethyl cis-2-Aminocyclopentanecarboxylate |
114745-45-8 | 97% | 1g |
$760 | 2024-05-24 | |
| eNovation Chemicals LLC | D375493-2.5g |
Ethyl cis-2-Aminocyclopentanecarboxylate |
114745-45-8 | 97% | 2.5g |
$1345 | 2024-05-24 | |
| Chemenu | CM315674-5g |
Ethyl cis-2-aminocyclopentanecarboxylate |
114745-45-8 | 95% | 5g |
$823 | 2021-06-15 | |
| Enamine | EN300-247017-0.05g |
rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate |
114745-45-8 | 95% | 0.05g |
$186.0 | 2024-06-19 | |
| Enamine | EN300-247017-0.1g |
rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate |
114745-45-8 | 95% | 0.1g |
$195.0 | 2024-06-19 |
Ethyl cis-2-Aminocyclopentanecarboxylate Suppliers
Ethyl cis-2-Aminocyclopentanecarboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Ethyl cis-2-Aminocyclopentanecarboxylate
Recent Advances in the Application of Ethyl cis-2-Aminocyclopentanecarboxylate (CAS: 114745-45-8) in Chemical Biology and Pharmaceutical Research
Ethyl cis-2-Aminocyclopentanecarboxylate (CAS: 114745-45-8) is a chiral cyclopentane derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including peptidomimetics, enzyme inhibitors, and novel therapeutic agents. Recent studies have highlighted its potential in addressing challenges related to drug resistance, bioavailability, and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Ethyl cis-2-Aminocyclopentanecarboxylate as a building block for the development of novel protease inhibitors. The researchers utilized this compound to create a series of macrocyclic peptides that showed potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range. The structural rigidity imparted by the cyclopentane ring was found to significantly enhance the compounds' metabolic stability compared to linear analogs.
In the field of neuroscience, a recent breakthrough published in ACS Chemical Neuroscience (2024) reported the use of 114745-45-8 in the synthesis of γ-aminobutyric acid (GABA) analogs with improved blood-brain barrier permeability. The study revealed that derivatives incorporating this scaffold exhibited enhanced binding affinity to GABA receptors while maintaining excellent selectivity profiles. These findings open new avenues for developing treatments for neurological disorders such as epilepsy and anxiety.
From a synthetic chemistry perspective, significant progress has been made in the asymmetric synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate. A 2024 Nature Catalysis paper described an enzymatic resolution method that achieves >99% enantiomeric excess using a novel lipase variant. This advancement addresses previous challenges in obtaining optically pure material at scale, which had limited the compound's broader application in pharmaceutical manufacturing.
The pharmaceutical industry has shown increasing interest in 114745-45-8 as evidenced by recent patent filings. A notable example is WO2023187567, which discloses novel antiviral compounds derived from this scaffold that demonstrate activity against multiple RNA viruses. The patent highlights the compound's versatility as a molecular platform that can be readily modified to target different viral proteases while maintaining favorable pharmacokinetic properties.
Looking forward, researchers anticipate that Ethyl cis-2-Aminocyclopentanecarboxylate will play a crucial role in the development of next-generation therapeutics, particularly in areas requiring conformationally constrained pharmacophores. Ongoing studies are exploring its application in targeted protein degradation (PROTACs) and as a scaffold for covalent inhibitors. The unique spatial arrangement of functional groups in this molecule continues to provide opportunities for innovative drug design across multiple therapeutic areas.
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